2-[3-Hydroxy-4-(1,3-thiazol-2-yl)phenyl]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[3-Hydroxy-4-(1,3-thiazol-2-yl)phenyl]propanoic acid is a compound that features a thiazole ring, a phenyl group, and a propionic acid moiety. This compound is of interest due to its potential biological activities and applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-Hydroxy-4-(1,3-thiazol-2-yl)phenyl]propanoic acid typically involves the formation of the thiazole ring followed by its attachment to the phenyl group and subsequent introduction of the propionic acid moiety. One common method is the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides . The reaction conditions often require a solvent such as ethanol or methanol and a catalyst like hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-[3-Hydroxy-4-(1,3-thiazol-2-yl)phenyl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the phenyl ring, particularly at positions ortho and para to the hydroxyl group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃) under acidic conditions.
Major Products
Oxidation: Formation of 2-[3-Oxo-4-(thiazol-2-yl)phenyl]propionic Acid.
Reduction: Formation of 2-[3-Hydroxy-4-(thiazol-2-yl)phenyl]propanol.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
2-[3-Hydroxy-4-(1,3-thiazol-2-yl)phenyl]propanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 2-[3-Hydroxy-4-(1,3-thiazol-2-yl)phenyl]propanoic acid involves its interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The thiazole ring is known to interact with DNA and proteins, potentially leading to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
2-[4-(Thiazol-2-yl)phenyl]propionic Acid: Similar structure but lacks the hydroxyl group.
2-[3-Hydroxy-4-(imidazol-2-yl)phenyl]propionic Acid: Contains an imidazole ring instead of a thiazole ring.
2-[3-Hydroxy-4-(oxazol-2-yl)phenyl]propionic Acid: Contains an oxazole ring instead of a thiazole ring.
Uniqueness
2-[3-Hydroxy-4-(1,3-thiazol-2-yl)phenyl]propanoic acid is unique due to the presence of both a hydroxyl group and a thiazole ring, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for diverse interactions with biological targets, making it a versatile compound for research and development.
Properties
CAS No. |
132483-56-8 |
---|---|
Molecular Formula |
C5H7N3O2 |
Molecular Weight |
0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.